2-Furyl alpha-hydroxybenzyl ketone
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Overview
Description
1-(2-Furyl)-2-hydroxy-2-phenylethanone is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a hydroxyl group, and a phenyl group
Preparation Methods
The synthesis of 1-(2-Furyl)-2-hydroxy-2-phenylethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-furylcarbinol with benzaldehyde in the presence of a base catalyst. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
1-(2-Furyl)-2-hydroxy-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures
Scientific Research Applications
1-(2-Furyl)-2-hydroxy-2-phenylethanone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-Furyl)-2-hydroxy-2-phenylethanone involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
1-(2-Furyl)-2-hydroxy-2-phenylethanone can be compared with other furan derivatives such as:
- 2-Furoic acid
- 5-Hydroxymethylfurfural
- 2,5-Furandicarboxylic acid These compounds share the furan ring structure but differ in their functional groups and chemical properties. The uniqueness of 1-(2-Furyl)-2-hydroxy-2-phenylethanone lies in its combination of the furan ring with a hydroxyl and phenyl group, which imparts distinct reactivity and potential applications .
Properties
CAS No. |
36715-43-2 |
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Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-(furan-2-yl)-2-hydroxy-2-phenylethanone |
InChI |
InChI=1S/C12H10O3/c13-11(9-5-2-1-3-6-9)12(14)10-7-4-8-15-10/h1-8,11,13H |
InChI Key |
OAQXMQGZCPHDDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CO2)O |
Origin of Product |
United States |
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